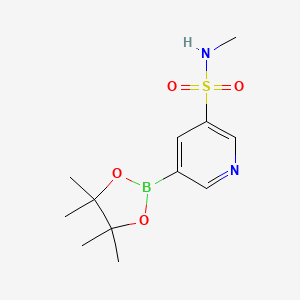

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

Description

This compound is a boronic ester-functionalized pyridine sulfonamide derivative. Its structure features a dioxaborolane group at the 5-position of the pyridine ring and a methyl-substituted sulfonamide moiety at the 3-position. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The sulfonamide group enhances solubility and provides a handle for further functionalization or biological targeting. Such compounds are pivotal in medicinal chemistry, materials science, and agrochemical research due to their modular reactivity and tunable properties.

Properties

Molecular Formula |

C12H19BN2O4S |

|---|---|

Molecular Weight |

298.17 g/mol |

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-6-10(8-15-7-9)20(16,17)14-5/h6-8,14H,1-5H3 |

InChI Key |

VDKIECWQMYGMHX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized by reacting appropriate pyridine derivatives with boronic acid or boronate esters under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Amidation: Formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.

Borylation: Introduction of boron-containing groups into organic molecules, often facilitated by palladium or copper catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, boronate esters, and various catalysts such as palladium and copper. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction efficiency and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, borylation reactions can produce pinacol boronates, while amidation reactions yield amide derivatives .

Scientific Research Applications

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Employed in the development of enzyme inhibitors and specific ligand drugs for biological studies.

Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The borate group can participate in reversible covalent bonding with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery applications. The sulfonamide group can enhance the compound’s solubility and stability, facilitating its use in various chemical and biological systems .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and its analogs:

Electronic and Steric Effects

- Target Compound : The methyl group on the sulfonamide introduces moderate steric bulk while maintaining solubility. The boronic ester at position 5 ensures compatibility with aryl/heteroaryl halides in Suzuki couplings .

- tert-Butyl Analog : The tert-butyl group increases lipophilicity (logP) but may hinder coupling efficiency due to steric constraints.

- The methylsulfonamide may reduce solubility compared to the target.

- Trifluoromethyl Analog : The CF₃ group at position 3 enhances electrophilicity and resistance to metabolic degradation, making it suitable for drug candidates targeting hydrophobic pockets.

Reactivity in Cross-Coupling Reactions

The target compound’s boronic ester participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides or triflates. Comparative studies suggest:

- Steric Hindrance : The tert-butyl analog shows slower coupling kinetics with ortho-substituted aryl halides due to steric clashes.

- Electronic Tuning : The methoxy analog exhibits faster coupling with electron-deficient partners (e.g., nitro-substituted aryl halides) due to enhanced electron density on the pyridine ring.

- Trifluoromethyl Effect : The CF₃ group in directs coupling to specific positions in asymmetric reactions via electronic steering.

Biological Activity

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1005009-98-2

- Molecular Formula : CHBNO

- Molecular Weight : 234.10 g/mol

- Storage Conditions : Keep in a dark place under inert atmosphere at 2–8°C.

This compound exhibits biological activity primarily through its interaction with specific enzyme targets. It has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways related to cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that this compound may possess significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines with varying degrees of potency. For example:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| H1975 (Non-Small Cell Lung Cancer) | 0.442 |

These findings suggest that the compound selectively targets cancer cells while exhibiting reduced toxicity towards normal cells.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been evaluated for its anti-inflammatory properties. Studies involving BV-2 microglial cells showed that treatment with this compound significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating potential therapeutic effects in inflammatory diseases.

Case Studies

-

In Vivo Efficacy in Mouse Models :

A study conducted on BALB/c nude mice inoculated with MDA-MB-231 cells revealed that administration of the compound led to a significant reduction in tumor size compared to control groups. The pharmacodynamic effects were measured by assessing tumor volume and weight over a period of 30 days. -

Safety Profile Assessment :

An acute toxicity study was performed using healthy mice to evaluate the safety profile of the compound. Results indicated a favorable safety margin with no significant adverse effects observed at doses up to 40 mg/kg.

Q & A

Q. How can the boronate ester group in this compound be leveraged for Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables coupling with aryl/heteroaryl halides. Optimize reaction conditions using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) with a weak base (K₂CO₃). Monitor reaction progress via TLC or HPLC-MS. Purify via column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate). For reproducibility, ensure anhydrous conditions and degas solvents to prevent boronate hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The methyl groups on the dioxaborolane ring appear as singlets (δ ~1.3 ppm for ¹H; δ ~25–30 ppm for ¹³C). The pyridine protons exhibit deshielding due to the sulfonamide group.

- FT-IR : Confirm boronate ester B-O stretches (~1350 cm⁻¹) and sulfonamide S=O stretches (~1150–1250 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Use ESI(+) mode to verify molecular ion [M+H]⁺. Cross-reference with computational predictions (e.g., ACD/Labs Percepta) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

- Employ density functional theory (DFT) to model transition states and activation barriers for cross-coupling reactions. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify intermediates and competing pathways. Validate with experimental kinetics (e.g., in situ IR monitoring) .

- Example: Simulate the interaction between the boronate ester and Pd catalysts to optimize ligand selection.

Q. How to resolve contradictory data in stability studies under varying pH conditions?

Methodological Answer:

- Perform accelerated stability testing in buffers (pH 1–13) at 40°C/75% RH. Use HPLC to quantify degradation products.

- If boronate hydrolysis rates conflict with literature, conduct isotope-labeling experiments (e.g., ¹⁸O-water) to trace hydrolysis pathways.

- Cross-validate with X-ray crystallography (as in ) to assess structural changes in degradation byproducts .

Q. What strategies mitigate side reactions during sulfonamide functionalization?

Methodological Answer:

- Protecting group chemistry : Temporarily protect the sulfonamide NH with tert-butyldimethylsilyl (TBS) groups to prevent undesired nucleophilic attacks during derivatization.

- Base selection : Use 3-picoline or 3,5-lutidine (as in ) to minimize side reactions in SNAr or Ullmann couplings. Monitor selectivity via LC-MS/MS .

Experimental Design & Data Analysis

Designing a study to evaluate the compound’s environmental fate in aqueous systems

Methodological Framework:

- Adsorption studies : Use HPLC to measure partitioning coefficients (log Kow) and assess bioaccumulation potential.

- Photodegradation : Exclude UV-absorbing impurities (e.g., via preparative HPLC) before testing under simulated sunlight (Xe lamp, λ > 290 nm). Quantify intermediates via HRMS .

- Toxicity screening : Apply zebrafish embryo assays (OECD TG 236) to evaluate ecotoxicological impacts.

Addressing discrepancies in catalytic activity across batch reactions

Troubleshooting Workflow:

- Kinetic profiling : Use in situ ReactIR to track reaction progress and identify induction periods or catalyst poisoning.

- Heterogeneity analysis : Perform SEM/EDS on Pd catalysts to detect leaching or aggregation.

- Design of Experiments (DoE) : Use JMP or Minitab to statistically optimize parameters (e.g., temperature, solvent ratio) and isolate confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.